N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-8-12(15(21)19(10)16)14(20)17-7-11-5-3-4-6-13(11)22-2/h3-6,8-9H,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJREXUPZWIPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazole ring, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms with fewer double bonds or oxygen atoms. Substitution reactions result in compounds with new functional groups replacing the original ones .
Scientific Research Applications
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Methoxy Substituents : Increase antimicrobial and anticancer activities.
- Hydroxyl Groups : Improve solubility and bioavailability, positively affecting pharmacokinetics.
Anticancer Activity
Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:
Case Studies
- A study reported that modifications in the thiazolo-pyrimidine structure led to compounds with potent activity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and HepG2 (liver carcinoma) cells. Compounds with specific substituents exhibited enhanced cytotoxicity compared to standard treatments like Doxorubicin .
Data Table: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | HepG2 | 7.5 | |
| N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | MCF-7 | 4.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
Antimicrobial Efficacy
- In vitro studies have shown activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural modifications in the N-aryl amide group significantly influence the antimicrobial potency of these compounds .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|
| E. coli | 0.5 | |
| S. aureus | 0.25 | |
| C. albicans | 1.0 |
Anti-inflammatory Effects
Thiazolo-pyrimidine derivatives have shown promise in reducing inflammation through various pathways:
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituent Variations on the Benzyl Group
- N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-68-5) The 4-methoxyphenethyl group introduces a longer linker between the methoxy aromatic ring and the thiazolopyrimidine core compared to the 2-methoxybenzyl group in the target compound. Key Difference: The phenethyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
- However, the 2-chloro position may sterically hinder binding compared to the 2-methoxy group in the target compound .
- N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Replacing the benzyl group with a furan ring alters hydrogen-bonding capacity and aromatic stacking. This compound exhibited moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%), suggesting that furan-derived analogs may prioritize selectivity over potency compared to methoxybenzyl derivatives .
Core Structure Modifications
- The 4-methoxyphenyl substituent at position 5 may enhance solubility compared to the target compound’s 3-methyl group .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Physicochemical and Crystallographic Properties
- Solubility and Lipophilicity: The 2-methoxy group in the target compound improves aqueous solubility compared to chlorobenzyl analogs but reduces it relative to sulfamoyl derivatives (e.g., compounds with thiazol-2-ylsulfamoylphenyl groups) .
Crystal Packing :
- Analogous compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...) exhibit intermolecular C–H···O hydrogen bonds and dihedral angles >80° between aromatic rings, suggesting that the target compound’s packing may similarly depend on substituent-driven interactions .
Biological Activity
N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiazole ring fused to a pyrimidine ring, with a methoxybenzyl substituent and a carboxamide group. This structural diversity contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₃S₂ |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 1435983-67-7 |
Synthesis
The synthesis of this compound typically involves multi-component reactions. A common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation. This method emphasizes green chemistry principles, such as atom economy and environmental safety.
Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against the M-HeLa (cervical adenocarcinoma) cell line. Notably, one derivative demonstrated an IC50 value that was two times lower than that of the reference drug Sorafenib .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-methoxybenzyl)-3-methyl... | M-HeLa | 10 |
| Reference Drug (Sorafenib) | M-HeLa | 20 |
| Another Thiazolo Compound | PC3 (Prostate) | 15 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against various pathogenic bacteria and fungi. For example, derivatives showed effective inhibition against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values around 0.21 µM for some derivatives .
Table 2: Antimicrobial Activity Data
| Pathogen | Compound | MIC (µM) |
|---|---|---|
| Pseudomonas aeruginosa | N-(2-methoxybenzyl)... | 0.21 |
| Escherichia coli | N-(2-methoxybenzyl)... | 0.25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell walls or interfere with essential metabolic pathways.
Case Studies
A recent study evaluated a series of thiazolo[3,2-a]pyrimidines for their cytotoxic effects on various cancer cell lines. The study found that compounds with specific substituents at the C5 position exhibited enhanced potency against M-HeLa cells compared to others .
Another study focused on the antimicrobial potential of thiazolo derivatives against clinical isolates of bacteria, revealing promising results that warrant further investigation into their use as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
